4-chloro-1-(3-chloro-4-methylphenyl)-3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole
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Overview
Description
4-[4-CHLORO-1-(3-CHLORO-4-METHYLPHENYL)-3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER is a complex organic compound with a unique structure that includes multiple aromatic rings and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-CHLORO-1-(3-CHLORO-4-METHYLPHENYL)-3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.
Introduction of the chlorinated phenyl groups: This step involves the use of chlorinated benzene derivatives, which are reacted with the pyrazole intermediate under conditions that promote electrophilic aromatic substitution.
Etherification: The final step involves the formation of the ether linkage, which can be accomplished using Williamson ether synthesis or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[4-CHLORO-1-(3-CHLORO-4-METHYLPHENYL)-3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify certain functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity that can be explored for potential therapeutic applications.
Medicine: The compound could be investigated for its potential as a drug candidate or as a lead compound for drug development.
Industry: It may have applications in the development of new materials or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[4-CHLORO-1-(3-CHLORO-4-METHYLPHENYL)-3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER would depend on its specific interactions with molecular targets. These could include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor binding: It may interact with cellular receptors, modulating their activity.
Pathway modulation: The compound could affect various biochemical pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-CHLORO-1-(3-CHLORO-4-METHYLPHENYL)-3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENOL
- 4-[4-CHLORO-1-(3-CHLORO-4-METHYLPHENYL)-3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-5-YL]-2-METHOXYBENZOIC ACID
Uniqueness
The uniqueness of 4-[4-CHLORO-1-(3-CHLORO-4-METHYLPHENYL)-3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H24Cl2N2O4 |
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Molecular Weight |
499.4 g/mol |
IUPAC Name |
4-chloro-1-(3-chloro-4-methylphenyl)-3,5-bis(3,4-dimethoxyphenyl)pyrazole |
InChI |
InChI=1S/C26H24Cl2N2O4/c1-15-6-9-18(14-19(15)27)30-26(17-8-11-21(32-3)23(13-17)34-5)24(28)25(29-30)16-7-10-20(31-2)22(12-16)33-4/h6-14H,1-5H3 |
InChI Key |
WORPXXIMCKZOMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(C(=N2)C3=CC(=C(C=C3)OC)OC)Cl)C4=CC(=C(C=C4)OC)OC)Cl |
Origin of Product |
United States |
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